molecular formula C12H18Cl2N2 B6274076 (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1279035-15-2

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B6274076
CAS No.: 1279035-15-2
M. Wt: 261.2
InChI Key:
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Description

(1S,4S)-2-benzyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic compound with a unique structure that includes a diazabicycloheptane core

Mechanism of Action

Target of Action

It is known that this compound is used as a starting material for the synthesis of chiral diazabicyclic ligands , which are often used in the preparation of dicopper(II) complexes . These complexes can act as catalysts in various chemical reactions .

Mode of Action

It is known that the compound can be used in the synthesis of diazabicyclo[221]heptane derivatives, which are applicable in asymmetric catalysis reactions . This suggests that the compound may interact with its targets to facilitate these reactions.

Biochemical Pathways

Given its use in the synthesis of catalysts for asymmetric catalysis reactions , it can be inferred that the compound may influence pathways involving these reactions.

Result of Action

It is known that the compound can be used in the synthesis of catalysts for asymmetric catalysis reactions , suggesting that it may play a role in facilitating these reactions at the molecular level.

Action Environment

It is known that the compound can be used in the synthesis of catalysts for asymmetric catalysis reactions , which are often sensitive to environmental conditions such as temperature and pH. Therefore, it can be inferred that similar environmental factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the formation of the diazabicycloheptane core followed by benzylation. One common method includes the epimerization-lactamization cascade of functionalized aminoproline esters under basic conditions, leading to the formation of the diazabicycloheptane core . The benzylation step can be achieved using benzyl halides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzyl alcohol derivatives, while reduction can yield the corresponding amines.

Scientific Research Applications

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1279035-15-2

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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